molecular formula C9H13N3 B2755427 1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine CAS No. 1437433-62-9

1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine

Cat. No.: B2755427
CAS No.: 1437433-62-9
M. Wt: 163.224
InChI Key: GSNZZHCHOQZJIJ-UHFFFAOYSA-N
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Description

“1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine” is a chemical compound that has been studied for its potential anti-cancer properties . It is a derivative of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, which have shown high anti-tumor activity .


Molecular Structure Analysis

The molecular structure of this compound is derived from 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles . Molecular docking studies have revealed the binding orientations of all the synthesized compounds in the active site of c-Met .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its anti-proliferative activity against cancer cells . The introduction of a sulfonyl group has been suggested to increase the anti-proliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

Scientific Research Applications

HIV-1 Reverse Transcriptase Inhibition

One notable application of derivatives related to "1-Methyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-b][1,4]diazepine" is in the field of HIV-1 treatment. Compounds such as nevirapine, which share structural similarities, have been shown to inhibit HIV-1 reverse transcriptase at concentrations as low as 35 nM. These compounds, including dipyridodiazepinones, exhibit potent and selective inhibition of the HIV-1 reverse transcriptase enzyme, highlighting their potential in clinical evaluation for HIV-1 treatment strategies (Hargrave et al., 1991).

GABAA-Receptor Subtype Affinity

Another area of research involves the affinity of disubstituted 1,4-diazepines, which includes compounds structurally related to "this compound," for GABAA-receptor subtypes. These compounds have been synthesized and investigated for their potential in modulating GABAA-receptor activity, which is crucial for understanding their role in the central nervous system and potential therapeutic applications (Briel et al., 2010).

Structural and Synthetic Studies

Research has also focused on the synthesis and structural analysis of related diazepine derivatives. Studies include the regiospecific synthesis of dihydro-4H-pyrido[2,3-b][1,4]diazepin-4-ones and their comparison with benzo[b][1,4]diazepin-2-ones. Such work contributes to our understanding of the structural nuances of these compounds and their potential application in various fields, including materials science and medicinal chemistry (Núñez Alonso et al., 2020).

Potential CNS Activity

Additionally, derivatives of pyrido[3,2-b]thieno[3,4-e][1,4]diazepines have been synthesized to investigate their potential CNS (Central Nervous System) activity. Although initial biological evaluations revealed no significant properties, the structural framework offers a valuable basis for further modifications and testing, underscoring the importance of continued research in this domain (Press et al., 1982).

Properties

IUPAC Name

1-methyl-2,3,4,5-tetrahydropyrido[3,4-b][1,4]diazepine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3/c1-12-6-2-4-11-8-7-10-5-3-9(8)12/h3,5,7,11H,2,4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNZZHCHOQZJIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCNC2=C1C=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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